3,5-Dimethyl-1-(4-nitrophenyl)piperazine
Overview
Description
“3,5-Dimethyl-1-(4-nitrophenyl)piperazine” is a chemical compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.28 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3,5-Dimethyl-1-(4-nitrophenyl)piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The structure also includes a nitrophenyl group attached to one of the nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” are not well-documented in the literature. However, piperazine derivatives are known to undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” are not well-documented in the literature. However, it is known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .
Scientific Research Applications
Nonlinear Optical Materials
The compound has been used in the development of nonlinear optical materials . Deuteration of the pyrazole part, including the two methyl moieties, has been found to be more effective than deuteration of the phenyl part (benzene ring) in reducing IR absorption .
Compact Visible Light-sources
3,5-Dimethyl-1-(4-nitrophenyl)piperazine has been used in the development of compact visible light-sources . Organic materials like this compound are expected to provide more efficiencies in frequency conversions due to their higher figures of merit compared to inorganic materials .
pH Indicator
The compound has been used in the synthesis of complexes that have maximum absorbance in a buffer solution of ammonium acetate in the pH range of 5-8 . These complexes have optimum performance at pH 7 .
Enzyme Inhibition
The compound has been used in the study of enzyme inhibition . The results from line weaver-Burk plot indicated that the inhibitor type was non-competitive with a range of 31.76-83.21% .
5. Synthesis of Complexes with Co(II) and Ni(II) The compound has been used in the synthesis of complexes with Co(II) and Ni(II) . These complexes have been studied for their effects on the activity of certain enzymes .
Development of Organic Crystals
The compound has been used in the development of organic crystals . These crystals have potential applications in various fields, including optoelectronics and photonics .
Mechanism of Action
The mechanism of action of “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” is not well-documented in the literature. However, piperazine and its derivatives are known to show a wide range of biological and pharmaceutical activity .
Safety and Hazards
Future Directions
The future directions for “3,5-Dimethyl-1-(4-nitrophenyl)piperazine” are not well-documented in the literature. However, given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that further research and development will continue in this area.
properties
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-14(8-10(2)13-9)11-3-5-12(6-4-11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLZWKCJZSDBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385249 | |
Record name | 3,5-dimethyl-1-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(4-nitrophenyl)piperazine | |
CAS RN |
331652-58-5 | |
Record name | 3,5-dimethyl-1-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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